ADPM06
Description
Contextualization within Photosensitizer Chemistry and Applications
Photosensitizers are compounds that, upon exposure to light of a specific wavelength and in the presence of oxygen, can generate reactive oxygen species (ROS). nih.govlenus.iersc.org This property is fundamental to photodynamic therapy (PDT), a treatment modality employed for various diseases, including certain types of cancer. nih.govlenus.iersc.org ADPM06 has been investigated for its potential in this domain, demonstrating photochemical and photophysical properties considered excellent for therapeutic application. patsnap.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net Research findings indicate its potential in applications such as cancer ablation, often utilizing a vascular-targeting mechanism. medkoo.comlenus.ienih.govlenus.ieaacrjournals.org
Historical Development and Discovery of this compound
This compound emerged as part of a series of BF2-chelated tetraaryl-azadipyrromethenes, also known as ADPMs. researchgate.netlenus.ielenus.ie It is described as a novel and emerging non-porphyrin agent specifically designed for therapeutic application. medkoo.comnih.gov The development of this class of compounds, including this compound, has been associated with researchers such as O'Shea and co-workers. acs.orgnih.gov Studies evaluating its properties and potential applications have been reported in scientific literature dating back to at least the mid-2000s. medkoo.comlenus.ienih.govaacrjournals.org The synthesis of this compound, particularly for imaging purposes, has involved methods such as Lewis acid-assisted isotopic F-18/F-19 exchange for radiolabeling. nih.govnih.govresearchgate.net
Classification and Structural Framework of this compound within Aza-BODIPY Derivatives
This compound is classified as a BF2-chelated tetraaryl-azadipyrromethene (ADPM) researchgate.netlenus.ielenus.ie and falls under the category of aza-BODIPY type photosensitizers. rsc.orgacs.orgnih.gov The core structure of this compound is a BF2-chelated aza-dipyrromethene moiety. This core is substituted with four aryl groups, contributing to its "tetraaryl" designation, and also includes two bromine atoms. medkoo.comnih.govnih.gov This structural framework distinguishes it from porphyrin-based photosensitizers. medkoo.compatsnap.comnih.govnih.gov The molecular formula of this compound is C34H24BBr2F2N3O2, and its molecular weight is approximately 715.2 g/mol . medkoo.compatsnap.comnih.govnih.govbiosynth.com It is also identified by the CAS number 490035-90-0. medkoo.compatsnap.comnih.govnih.govbiosynth.com
Key Molecular Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C34H24BBr2F2N3O2 | medkoo.compatsnap.comnih.govnih.govbiosynth.com |
| Molecular Weight | 715.2 g/mol (approx.) | medkoo.compatsnap.comnih.govnih.govbiosynth.com |
| CAS Number | 490035-90-0 | medkoo.compatsnap.comnih.govnih.govbiosynth.com |
| PubChem CID | 71587749 | nih.gov |
Structure
2D Structure
Properties
CAS No. |
490035-90-0 |
|---|---|
Molecular Formula |
C34H24BBr2F2N3O2 |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3 |
InChI Key |
YVKIKMDAXWFEJI-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azadipyrromethane ADPM06; ADPM 06; ADPM-06. |
Origin of Product |
United States |
Research Findings
Methodologies for the Chemical Synthesis of this compound
The synthesis of this compound, a 2,6-dibrominated aza-BODIPY, involves specific chemical reactions. The bromination at the 2 and 6 positions of the aza-BODIPY core is a key step in its synthesis. This bromination can be achieved using brominating reagents such as bromine. For instance, bromination of related BODIPY compounds has been reported using bromine in dichloromethane (B109758) or benzene (B151609) at room temperature, yielding high percentages of the dibrominated product. Similar bromination conditions were employed in the synthesis of this compound by performing the bromination before complexation with boron. rsc.org
A general synthetic strategy for aza-BODIPY derivatives, which include this compound, often involves a multi-step route starting from chalcones. This can involve the addition of nitromethane (B149229) to chalcones, followed by condensation with ammonium (B1175870) acetate. The resulting aza-dipyrromethenes are then subjected to complexation with a Lewis acid, such as BF2+, to form the aza-BODIPY core. acs.org
Strategies for Derivatization and Analog Generation of this compound
Derivatization and the generation of analogs of this compound are explored to tune its photophysical properties, enhance solubility, and facilitate specific applications like molecular imaging. acs.org
The aza-BODIPY core of this compound allows for the incorporation of various functional moieties to modify its characteristics. For example, substituting aryl units at different positions can influence the absorption and emission spectra. The presence of para-methoxyphenyl groups at the 3,5-positions of this compound has been shown to induce a bathochromic shift in the absorption band and increase the singlet oxygen quantum yield compared to derivatives with phenyl groups. rsc.org
Strategies for derivatization can also involve the addition of groups to improve solubility, such as polyethylene (B3416737) glycol (PEG) groups, which can enhance solubility in aqueous solutions. rsc.org Post-synthetic modifications are also employed to introduce further functionalities onto the this compound structure. scispace.com
Radiolabeled analogs of this compound, such as [18F]this compound, have been synthesized for use in molecular imaging techniques like Positron Emission Tomography (PET) to study the compound's biodistribution and pharmacokinetics. nih.govnih.govresearchgate.net
[18F]this compound has been synthesized using Lewis acid-assisted isotopic 18F-19F exchange. nih.govnih.govresearchgate.net This reaction is typically carried out using this compound as a precursor and tin (IV) chloride (SnCl4) as the Lewis acid catalyst. nih.govnih.govresearchgate.net The reaction can be performed at room temperature. nih.govnih.govresearchgate.net Automated synthesis methods using 18F-labeling synthesizers have been developed for the production of [18F]this compound. nih.govresearchgate.netresearchgate.net The radiosynthesis involves eluting [18F]F- and then reacting it with this compound in the presence of SnCl4. nih.govresearchgate.net
Incorporation of Specific Functional Moieties
Optimization of Synthetic Yields and Radiochemical Purity
Optimization of synthetic procedures is essential to maximize the yield of this compound and its analogs and ensure high radiochemical purity for radiolabeled versions like [18F]this compound.
For the radiosynthesis of [18F]this compound, factors such as the concentration of the Lewis acid catalyst (SnCl4) and the amount of this compound precursor can influence the radiochemical yield (RCY) and radiochemical purity (RCP). Increasing the concentration of SnCl4 has been explored to improve the RCY. nih.gov Studies have investigated different ratios of SnCl4 to this compound to optimize the yield. nih.govresearchgate.net
Data from radiosynthesis experiments of [18F]this compound using an automated synthesizer show varying RCY and RCP values depending on the amount of this compound precursor and the SnCl4/ADPM06 ratio. researchgate.net
| This compound (µmol) | SnCl4/ADPM06 Ratio | RCY (%) (Decay-Corrected) | RCP (%) |
| 0.2 | 500:1 | 4.4 | > 99 |
| 0.2 | 1000:1 | 11 ± 7.9 | > 98 |
| 0.4 | 500:1 | 13 ± 2.7 | > 99 |
| 0.8 | 500:1 | 14 | > 99 |
Data derived from radiosynthesis experiments of [18F]this compound. researchgate.net
The radiosynthesis time for [18F]this compound is approximately 60 minutes, and radiochemical purity greater than 95% at the end of synthesis has been reported. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net The decay-corrected radiochemical yield from [18F]F- at the start of synthesis was found to be 13 ± 2.7% (n = 5) under certain conditions. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Elucidating the Molecular and Cellular Mechanisms of Adpm06 Action
Light-Induced Photophysical Processes and Reactive Oxygen Species (ROS) Generation by ADPM06
This compound exhibits specific photophysical properties that are crucial for its function as a photosensitizer. It displays a strong Q-band absorption, including in the near-infrared (NIR) region up to 830 nm patsnap.com. Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS) in an oxygen-dependent manner nih.govtargetmol.com. The generation of ROS is a key event in the cytotoxic effects observed with this compound-mediated PDT nih.govtargetmol.commedchemexpress.com. Studies have shown that the inclusion of a ROS scavenger, such as N-acetylcysteine (NAC), can confer complete protection to cells following this compound-PDT, highlighting the critical role of ROS as the primary instigator of the observed cellular responses, including apoptosis nih.gov. Efficient ROS generation is a desirable property for photosensitizers used in PDT mdpi.comrsc.orgscienceopen.comnih.gov.
Subcellular Localization and Intracellular Trafficking of this compound
Confocal microscopy studies have revealed that this compound localizes primarily to the cytosolic compartment within cells medkoo.comaacrjournals.org. Within the cytosol, it demonstrates specific accumulation in the endoplasmic reticulum (ER) and, to a lesser extent, in the mitochondria medkoo.comaacrjournals.org. This distinct subcellular distribution is critical for understanding how this compound exerts its effects upon photoactivation.
Endoplasmic Reticulum Accumulation and Interactions
This compound shows specific accumulation within the endoplasmic reticulum medkoo.comaacrjournals.org. The ER is a vital organelle involved in protein folding, modification, and trafficking, as well as calcium storage mdpi.comwikipedia.org. The localization of this compound to the ER suggests that this organelle is a primary site of initial photodamage following light irradiation nih.gov. This targeted damage to the ER is linked to the induction of a rapid ER stress response post-PDT nih.gov.
Molecular Signaling Pathways Initiated by this compound Activation
This compound-mediated PDT initiates a cascade of molecular signaling events that ultimately lead to cell death, primarily through apoptosis nih.govmedkoo.comtargetmol.commedchemexpress.com. The generation of ROS and the targeted damage to specific organelles like the ER are key triggers for these pathways nih.gov.
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
A significant consequence of this compound activation is the induction of endoplasmic reticulum stress and the unfolded protein response (UPR) nih.govtargetmol.commedchemexpress.com. The UPR is a cellular mechanism activated in response to the accumulation of unfolded or misfolded proteins in the ER lumen, aiming to restore ER homeostasis or trigger apoptosis if the stress is severe or prolonged mdpi.comwikipedia.orgfrontiersin.orgbiomolther.org. This compound-PDT leads to a rapid ER stress response nih.gov. This is evidenced by the rapid processing of XBP1 mRNA, a key event in the IRE1-mediated UPR pathway, resulting in the removal of an intron and the generation of a spliced form of XBP1 targetmol.commedchemexpress.com. Additionally, an increase in the expression of the ER chaperone BiP (also known as GRP78), a marker of ER stress, has been detected following this compound-PDT nih.govmdpi.com. These findings indicate that this compound activation effectively triggers the UPR, contributing to the cellular response.
Activation of Apoptotic Pathways and Caspase Cascade Activation
This compound-PDT is highly effective at inducing apoptosis as a mode of cell death nih.govmedkoo.comaacrjournals.orgtargetmol.commedchemexpress.com. The induction of apoptosis is a well-orchestrated response accompanied by the activation of various caspases nih.govmedchemexpress.com. Studies have demonstrated the proteolytic processing and activation of initiator caspases, such as caspase-9, followed by the activation of executioner caspases, including caspase-7 and caspase-3 nih.gov. The cleavage of PARP, a downstream substrate of caspases, is also detected, further confirming the activation of the caspase cascade nih.gov. The apoptotic response induced by this compound-PDT has been found to be independent of p53 tumor suppressor status nih.govmedkoo.com. The generation of ROS is identified as the key instigator in this apoptotic response nih.govtargetmol.commedchemexpress.com.
Impact of Hypoxic Conditions on this compound Photodynamic Activity
Hypoxia, or low oxygen levels, is a common characteristic of the tumor microenvironment and can significantly impact the efficacy of oxygen-dependent therapies like conventional PDT nih.gov. The effect of hypoxic conditions on this compound-mediated PDT has been assessed in various cell lines, such as HeLa and MRC5 cells medchemexpress.commedchemexpress.comnih.govresearchgate.net.
Unlike some other photosensitizers, such as ADPM01, whose efficacy is completely abolished at low oxygen levels (e.g., 1% oxygen), this compound demonstrates only a partial reduction in its light-activated functionality under hypoxic conditions compared to normoxic (normal oxygen) levels targetmol.commedchemexpress.commedchemexpress.comnih.govresearchgate.net. This compound retains considerable efficacy even in a low-oxygen environment nih.govresearchgate.net. This sustained activity under hypoxia is a notable characteristic of this compound and is attributed, in part, to the presence of bromine substituents, which are thought to enhance the efficiency of singlet oxygen generation nih.govresearchgate.net.
The following table summarizes the comparative efficacy of this compound and ADPM01 under normoxic and hypoxic conditions based on EC50 values in HeLa and MRC5 cells:
| Compound | Cell Line | Oxygen Level | EC50 (M) | Reference |
| ADPM01 | HeLa | 1% (Hypoxia) | Completely ablated | targetmol.commedchemexpress.comnih.gov |
| ADPM01 | MRC5 | 1% (Hypoxia) | Completely ablated | targetmol.commedchemexpress.comnih.gov |
| This compound | HeLa | 1% (Hypoxia) | 1.5 × 10⁻⁶ | medchemexpress.comnih.govresearchgate.net |
| This compound | MRC5 | 1% (Hypoxia) | 1.6 × 10⁻⁶ | medchemexpress.comnih.govresearchgate.net |
This retained efficacy under hypoxic conditions suggests that this compound may hold an advantage in treating solid tumors, which often present with regions of low oxygen tension.
Preclinical Biological Activity Studies of Adpm06 in Research Models
In Vitro Cellular Studies of ADPM06 Photodynamic Efficacy
In vitro studies have explored the photodynamic efficacy of this compound across various cell lines and investigated the mechanisms of cell death induced by this compound-mediated PDT medkoo.comaacrjournals.orgnih.govnih.govmedchemexpress.commedchemexpress.comtargetmol.comcancer-research-network.comqut.edu.au.
Evaluation Across Diverse Cell Lines and Cell Type Specificity
This compound has demonstrated potent cytotoxic activity following photo-irradiation in a broad spectrum of human tumor cell lines aacrjournals.org. These include cell lines derived from breast (HT-1080, T47-D, MCF-7, MDA-MB-231), ovarian (A2780, A2780cp70), colon (SW480, SW620), and cervical (HeLa) tissues aacrjournals.org. Light-induced toxicity assays showed EC50 values for this compound in the nanomolar to micromolar range across these diverse cell lines, with no apparent bias for a specific cell type medkoo.comaacrjournals.orgqut.edu.au. For instance, EC50 values of 1.5 x 10⁻⁶ M and 1.6 x 10⁻⁶ M were reported for HeLa and MRC5 cells, respectively, under specific conditions medchemexpress.commedchemexpress.comtargetmol.com. This compound also retained considerable efficacy under hypoxic conditions, unlike some other agents like ADPM01 aacrjournals.orgmedchemexpress.commedchemexpress.comtargetmol.comcancer-research-network.comqut.edu.au.
Table 1: Representative In Vitro Phototoxicity of this compound
| Cell Line | EC50 (M) | Conditions | Source |
| HeLa | 1.5 x 10⁻⁶ | Photo-irradiation (54 J/cm²), 24h incubation | medchemexpress.commedchemexpress.comtargetmol.com |
| MRC5 | 1.6 x 10⁻⁶ | Photo-irradiation (54 J/cm²), 24h incubation | medchemexpress.commedchemexpress.comtargetmol.com |
| HeLa | Nanomolar range | Photo-irradiation, various fluences | medkoo.comaacrjournals.orgqut.edu.au |
| MRC5 | Nanomolar range | Photo-irradiation, various fluences | medkoo.comaacrjournals.orgqut.edu.au |
| MDA-MB-231 | >90% clonogenicity loss at 150 nM + 16 J/cm² | Photo-irradiation | nih.govnih.gov |
Confocal laser scanning microscopy imaging indicated that this compound is primarily localized to the cytosolic compartment, with specific accumulation in the endoplasmic reticulum (ER) and, to a lesser extent, the mitochondria medkoo.comaacrjournals.org.
Analysis of Cell Death Modalities (e.g., Apoptosis Induction)
Flow cytometric analysis has revealed that this compound is highly effective at inducing apoptosis as a mode of cell death following photo-irradiation medkoo.comaacrjournals.orgqut.edu.au. This compound-mediated PDT induces a well-orchestrated apoptotic response, which is accompanied by the activation of various caspases nih.govnih.gov. This apoptotic response has been observed to initiate as early as 2 hours post-PDT in MDA-MB-231 cells, with cleavage of initiator and executioner caspases detected by 4 hours post-PDT nih.gov.
The generation of reactive oxygen species (ROS) upon photosensitizer irradiation is considered a key instigator in the observed apoptotic response nih.govnih.govmedchemexpress.commedchemexpress.comtargetmol.comcancer-research-network.com. The ER has been identified as the intracellular site of initial PDT damage, as evidenced by the rapid induction of an ER stress response post-PDT nih.govnih.govmedchemexpress.commedchemexpress.comtargetmol.comcancer-research-network.com. This compound-PDT induces ER stress and the unfolded protein response (UPR) nih.govmedchemexpress.commedchemexpress.comtargetmol.comcancer-research-network.com. This process involves the rapid, spliceosome-independent processing of XBP1 mRNA, catalyzed by activated inositol-requiring enzyme 1 (IRE1) medchemexpress.commedchemexpress.comtargetmol.comcancer-research-network.com. PDT-induced apoptosis mediated by this compound has also been found to be independent of p53 tumor suppressor status medkoo.comnih.gov.
In Vivo Pharmacological Characterization of this compound in Non-Human Models
In vivo studies using non-human models have provided insights into the biodistribution, pharmacokinetic profile, and vascular-targeting effects of this compound medkoo.comresearchgate.netnih.govpatsnap.comnih.govnih.govresearchgate.netaacrjournals.orgnih.govucd.ieresearchgate.netnih.gov.
Biodistribution and Systemic Clearance Patterns in Model Organisms
The inherent fluorescence of this compound has been utilized to monitor its organ biodistribution patterns in mouse models medkoo.comnih.govresearchgate.netaacrjournals.org. Following intravenous injection, fluorescence intensity peaked in most organs (lungs, heart, spleen, kidneys) within 15 minutes, with the exception of the liver, where it reached maximum intensity at 1 hour researchgate.netaacrjournals.org. Fluorescence intensity generally reached baseline levels in all organs within 24 hours, suggesting relatively rapid systemic clearance medkoo.comnih.govresearchgate.net. By 48 hours, the compound appeared to be largely cleared from the animals researchgate.netaacrjournals.org.
Studies using a radiolabeled analog, [¹⁸F]this compound, in male ddY mice showed that radioactivity levels in the heart, lungs, liver, pancreas, spleen, kidney, small intestine, muscle, and brain gradually decreased over 120 minutes after initial uptake patsnap.comnih.govresearchgate.netnih.govresearchgate.net. The mean radioactivity level in the thighbone was the highest among the organs investigated and increased for 120 minutes after injection, which could indicate ¹⁸F-defluorination nih.govresearchgate.netnih.govresearchgate.net. Co-injection with unlabeled this compound significantly increased radioactivity levels in the blood and brain, while levels in other organs like the lung, liver, pancreas, kidney, small intestine, muscle, and thighbone were not affected nih.govresearchgate.netnih.govresearchgate.net.
Pharmacokinetic Analysis in Preclinical Systems
Pharmacokinetic analysis of this compound in preclinical systems has been supported by studies using the radiolabeled analog, [¹⁸F]this compound patsnap.comnih.govresearchgate.netnih.gov. Metabolite analysis of plasma in female BALB/c-nu/nu mice at 30 minutes post-injection indicated that the percentage of radioactivity corresponding to intact [¹⁸F]this compound was 76.3 ± 1.6% (n=3) nih.govresearchgate.netnih.gov. Positron emission tomography (PET) studies in MDA-MB-231-HTB-26 tumor-bearing mice showed that radioactivity accumulated in the bone at a relatively high level and in the tumor at a moderate level for 60 minutes after injection nih.govresearchgate.netnih.gov. This data is considered useful for predicting the pharmacokinetics of this compound in the context of photodynamic therapy nih.govresearchgate.netnih.gov.
Investigation of Vascular-Targeting Effects in Animal Models
Preclinical studies have investigated the vascular-targeting effects of this compound in animal models, particularly when a short drug-light interval is employed medkoo.comnih.govnih.govnih.govaacrjournals.orgucd.iersc.orgacs.org. It has been postulated that this compound is predominantly retained in tumor vasculature within the initial minutes following administration aacrjournals.orgucd.ie. Utilizing a short drug-light interval aims to elicit a tumor vascular-targeting response aacrjournals.orgucd.ie.
Mechanism of action studies using dynamic PET and magnetic resonance imaging (MRI) techniques have indicated a decrease in tumor vascular perfusion and a concomitant reduction in tumor metabolism over time after treatment with this compound-mediated PDT medkoo.comnih.govucd.ie. Dynamic PET with continuous intravenous infusion of ¹⁸F-FDG in rats bearing mammary carcinoma tumors showed that immediate irradiation after this compound administration generally resulted in decreased ¹⁸F-FDG tumor uptake over time, which is compatible with a vascular targeting response aacrjournals.org. This suggests that this compound-PDT, particularly with a short drug-light interval, can effectively target and disrupt the tumor vasculature medkoo.comnih.gov.
Structure Activity Relationship Sar and Computational Chemistry of Adpm06
Fundamental Principles of Structure-Activity Relationships for Aza-BODIPY Photosensitizers
Structure-Activity Relationship (SAR) is a fundamental concept in chemistry and drug discovery that examines how modifications to the chemical structure of a molecule influence its biological activity. dotmatics.comgardp.org For photosensitizers like aza-BODIPYs, SAR studies aim to identify the structural features responsible for key photophysical properties (e.g., absorption and emission wavelengths, fluorescence quantum yield, intersystem crossing efficiency) and how these properties, in turn, dictate biological outcomes such as reactive oxygen species (ROS) generation and cytotoxicity. gardp.orgconicet.gov.ar
Aza-BODIPY dyes are characterized by a core structure where a meso-carbon atom of the traditional BODIPY scaffold is replaced by a nitrogen atom. This structural change significantly impacts their electronic and photophysical properties, typically leading to red-shifted absorption and emission spectra compared to their BODIPY counterparts, often extending into the red to near-infrared (NIR) region, which is advantageous for biological applications due to deeper tissue penetration of light at these wavelengths. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov
Key structural modifications that influence the SAR of aza-BODIPY photosensitizers include:
Substitution Pattern: The nature and position of substituents on the aza-BODIPY core significantly tune their electronic and steric properties, affecting absorption/emission wavelengths, molar extinction coefficients, and solubility. researchgate.netmdpi.comacs.orgsemanticscholar.org
Heavy Atom Effect: Incorporating heavy atoms (such as bromine or iodine) onto the aza-BODIPY core enhances intersystem crossing (ISC), the transition from the excited singlet state to the excited triplet state. conicet.gov.aracs.orgsemanticscholar.orgacs.org An efficient ISC is crucial for Type II photodynamic therapy, where the photosensitizer in its triplet state transfers energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂). conicet.gov.aracs.org
Extended π-Conjugation: Extending the π-electron system through the addition of aromatic or unsaturated groups can further red-shift the absorption and emission spectra and influence the molecule's electronic properties. mdpi.comresearchgate.net
Introduction of Charged Groups: Adding cationic or anionic groups can improve water solubility and influence cellular uptake and localization, impacting the photosensitizer's interaction with biological targets. conicet.gov.aracs.org
By systematically altering these structural features, researchers can modulate the photophysical properties to enhance ROS generation, tune the absorption spectrum to match available light sources, and influence the photosensitizer's distribution within cells and tissues, thereby optimizing its biological activity for applications like photodynamic therapy. conicet.gov.arnih.govacs.orgsemanticscholar.org
Correlation of ADPM06 Structural Features with Photophysical and Biological Activity
This compound is a BF₂-chelated tetraaryl-azadipyrromethene, possessing a unique structure within the aza-BODIPY family. nih.govresearchgate.net Its specific structural features include bromine atoms and aryl substituents (methoxyphenyl and phenyl groups) attached to the aza-BODIPY core. nih.gov
The presence of bromine atoms in the this compound structure is a key feature directly influencing its photophysical properties and subsequent biological activity. As a heavy atom, bromine promotes efficient intersystem crossing, leading to a higher yield of the triplet excited state upon light irradiation. conicet.gov.aracs.orgsemanticscholar.orgacs.org This enhanced triplet state population is essential for the efficient generation of singlet oxygen and other reactive oxygen species, which are the primary cytotoxic agents in photodynamic therapy. conicet.gov.aracs.org
Research has shown that this compound exhibits excellent photochemical and photophysical properties, which contribute to its potent biological activity as a photodynamic therapeutic agent. nih.govresearchgate.net Studies have demonstrated that this compound shows potent efficacy against a broad range of human tumor cell lines, with reported EC₅₀ values in the nanomolar range, indicating high cytotoxic potential upon light activation. nih.govmedchemexpress.com This potency is directly linked to its ability to efficiently generate cytotoxic ROS.
Furthermore, this compound has demonstrated significant activity even under hypoxic conditions, a common feature of the tumor microenvironment where the efficacy of many photosensitizers is diminished due to limited oxygen availability for singlet oxygen generation. nih.govmedchemexpress.com While the precise structural basis for this retained hypoxic activity requires further investigation, it suggests that this compound may also induce cytotoxicity through Type I photochemical mechanisms (electron transfer leading to superoxide (B77818) or hydroxyl radical formation) or trigger oxygen-independent cell death pathways, in addition to or instead of solely relying on singlet oxygen generation. nih.gov
Design Principles for Modulating this compound Activity through Structural Elaboration
Based on the fundamental SAR principles for aza-BODIPY photosensitizers and the specific characteristics of this compound, several design principles can be employed to modulate its activity through structural elaboration. The goal of such modifications would be to optimize properties like light absorption, ROS generation efficiency, cellular targeting, and pharmacokinetic profile.
Potential strategies for structural elaboration include:
Tuning Absorption Wavelength: Modifying the electronic nature of the aryl substituents or extending the π-conjugation could shift the absorption spectrum further into the NIR window, allowing for deeper tissue penetration of the activating light. mdpi.comresearchgate.net
Modulating ROS Generation: While bromine already enhances ISC, exploring other heavy atoms or optimizing the position and number of heavy atoms could further fine-tune the balance between fluorescence and triplet state formation, potentially increasing singlet oxygen quantum yield. conicet.gov.aracs.orgsemanticscholar.orgacs.org
Improving Solubility and Targeting: Introducing polar or charged groups, such as sulfonate groups or cationic moieties, could enhance water solubility and enable targeted delivery to specific cell types or organelles. conicet.gov.aracs.org This could improve the therapeutic index by concentrating the photosensitizer at the site of action and reducing off-target effects.
Altering Cellular Localization: Attaching specific targeting ligands or modifying the lipophilicity through substituent changes could direct this compound analogs to specific intracellular compartments, potentially enhancing their interaction with critical biological targets or triggering specific cell death pathways. nih.govacs.org
Enhancing Hypoxic Activity: Further investigation into the mechanism of this compound's hypoxic activity could guide the design of analogs that specifically enhance Type I photochemical mechanisms or exploit oxygen-independent cell death pathways, making them more effective against solid tumors with low oxygen levels. nih.gov
By applying these design principles and systematically synthesizing and evaluating this compound analogs with specific structural modifications, researchers can establish more detailed SARs, correlating specific changes to observed changes in photophysical properties and biological outcomes.
Computational Modeling and In Silico Predictions for this compound and its Analogs
Computational chemistry and in silico methods play an increasingly vital role in modern drug discovery and development, complementing experimental studies by providing insights into molecular properties, interactions, and predicting biological activity. nih.govmdpi.comatomscience.orgresearchgate.netcollaborativedrug.com For photosensitizers like this compound, these methods can help understand their electronic structure, predict their photophysical behavior, and model their interactions with biological systems.
In silico predictions can guide the design of new this compound analogs by filtering large virtual libraries of compounds based on predicted desirable properties, thus reducing the number of compounds that need to be synthesized and experimentally tested. nih.govmdpi.comsums.ac.ir
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound or its analogs) when bound to a specific biological target (e.g., a protein, enzyme, or DNA) and to estimate the strength of the interaction (binding affinity). sums.ac.irmdpi.comjpionline.orgmedsci.org
For photosensitizers, molecular docking can provide valuable information regarding:
Cellular Localization: Predicting interactions with components of specific organelles (like mitochondria or endoplasmic reticulum, where this compound localizes) can help understand the basis for their observed intracellular distribution. nih.govacs.org
Target Engagement: If a specific molecular target is hypothesized for the photosensitizer's cytotoxic effect (beyond general ROS damage), docking studies can explore the potential binding modes and affinities.
Off-Target Interactions: Docking can also be used to predict potential interactions with unintended biological targets, which could be relevant for understanding selectivity and potential side effects.
While specific molecular docking studies for this compound were not detailed in the provided search results, such studies on this compound or its analogs could involve docking the photosensitizer into models of cellular membranes, proteins involved in apoptosis pathways, or components of organelles where it localizes to gain a deeper understanding of its interactions at the molecular level. nih.gov
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. arabjchem.orgchemrxiv.orgmdpi.comarxiv.orgarxiv.org For photosensitizers, these calculations can provide crucial insights into their photophysical behavior and reactivity.
Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity, electron transfer capabilities, and excitation properties. The energy gap between HOMO and LUMO (the band gap) is related to the energy required for electronic excitation, influencing absorption wavelengths. researchgate.netarabjchem.orgchemrxiv.orgbibliotekanauki.pl
Excited State Properties: Calculations can predict the energies and characteristics of excited singlet and triplet states, providing insights into absorption and emission processes, as well as the feasibility of intersystem crossing.
Transition Dipole Moments: These can be calculated to predict the intensity of electronic transitions, correlating with molar extinction coefficients.
For this compound, quantum chemical calculations could help to:
Explain the observed red-shifted absorption spectrum compared to BODIPYs. mdpi.comresearchgate.netmdpi.com
Quantify the effect of bromine atoms on the spin-orbit coupling, which is essential for understanding the enhanced intersystem crossing efficiency. conicet.gov.aracs.orgsemanticscholar.orgacs.org
Predict the redox potentials, relevant for understanding Type I photochemical reactions.
Provide a theoretical basis for the correlation between structural modifications and changes in photophysical properties, guiding the rational design of analogs with tailored characteristics. mdpi.comsemanticscholar.org
Although specific quantum chemical calculation results for this compound were not prominently featured in the search results, the application of these methods to this compound and its potential analogs would be invaluable for a deeper understanding of their electronic structure-property relationships and for guiding the design of improved photosensitizers.
Advanced Analytical and Imaging Methodologies Applied to Adpm06 Research
Spectroscopic Techniques for Investigating ADPM06 Photochemistry
Spectroscopic methods play a vital role in elucidating the photochemical characteristics of this compound, providing insights into its interaction with light and its ability to generate reactive species.
Absorption and Emission Spectroscopy for Mechanistic Insights
Absorption and emission spectroscopy are fundamental tools used to study the light-absorbing and light-emitting properties of this compound. This compound exhibits a strong Q-band absorption in the near-infrared (NIR) region, with absorption extending up to 830 nm fishersci.no. This characteristic absorption in the NIR window is advantageous for potential in vivo applications due to reduced absorption by biological tissues at these wavelengths kingdraw.com.
Studies have shown that the spectral properties of this compound can be influenced by its environment. For instance, in toluene, this compound shows negligible fluorescence emission fishersci.no. However, upon the addition of trifluoroacetic acid, which leads to the protonation of its amino moieties, this compound demonstrates notable ratiometric spectral changes fishersci.no. The Q-band absorption undergoes a blue-shift from 830 nm to 736 nm, and a new fluorescence emission appears at 756 nm fishersci.no. These spectral shifts are attributed to the inhibition of intramolecular charge transfer originating from the amino groups fishersci.no. Spectroscopic titration experiments, often performed in solvents like chloroform, provide further insights into these pH-responsive spectral changes fishersci.no.
Aza-BODIPY derivatives, including those related to this compound, typically exhibit absorption and emission maxima around 650 nm and 675 nm, respectively, although these can be tuned to the red or NIR spectral regions fishersci.cawikiwand.comlibretexts.org. Spectrophotometers, such as UV-vis and fluorescence spectrophotometers, are commonly employed for recording these spectra uni.luuu.nl.
Singlet Oxygen Generation Efficiency Assessment
The ability of a photosensitizer like this compound to generate singlet oxygen (¹O₂) is a critical factor for its efficacy in photodynamic therapy. Singlet oxygen is a highly reactive oxygen species that can induce cellular damage fishersci.cauu.nl.
This compound, also identified as dibromo-aza-BODIPY 18, has been reported to possess a high singlet oxygen generation efficiency. A singlet oxygen generation quantum yield (QY) of 74% has been reported for this compound fishersci.ca. Another study indicated a high singlet oxygen and/or other reactive oxygen species (ROS) formation quantum yield of 0.42 for a related brominated aza-BODIPY wikiwand.com. The presence of heavy atoms, such as bromine in the this compound structure, enhances the probability of intersystem crossing from the singlet excited state to the triplet excited state, a necessary step for efficient singlet oxygen generation via energy transfer to molecular oxygen fishersci.calibretexts.orgsigmaaldrich.com.
The efficiency of singlet oxygen generation is commonly assessed by monitoring the photosensitized oxidation of a chemical scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF) fishersci.calibretexts.orguni.luuu.nl. The decrease in the absorption band of DPBF upon irradiation in the presence of the photosensitizer is measured over time to determine the singlet oxygen yield libretexts.org.
Molecular Imaging Modalities for Preclinical this compound Research
Molecular imaging techniques are indispensable for studying the biodistribution, pharmacokinetics, and mechanism of action of this compound in living systems during preclinical research.
Positron Emission Tomography (PET) for Radiolabeled this compound Biodistribution
Positron Emission Tomography (PET) is a powerful imaging modality used to track the distribution of radiolabeled compounds in vivo. To evaluate the biodistribution and predict the pharmacokinetics of this compound, a radiolabeled analog, [¹⁸F]this compound, has been synthesized fishersci.noisotope-cmr.comnih.govuni.lu. The automated radiosynthesis of [¹⁸F]this compound has been successfully developed, utilizing Lewis acid-assisted isotopic ¹⁸F-¹⁹F exchange fishersci.noisotope-cmr.comnih.govuni.lu. This process typically involves reacting this compound with [¹⁸F]fluoride in the presence of a tin (IV) chloride catalyst fishersci.noisotope-cmr.comnih.gov.
Preclinical PET studies using [¹⁸F]this compound have been conducted in tumor-bearing mice to assess its in vivo distribution fishersci.nosigmaaldrich.comisotope-cmr.comnih.gov. These studies revealed that radioactivity accumulated at a relatively high level in the bone and at a moderate level in the tumor within 60 minutes after injection fishersci.nosigmaaldrich.comisotope-cmr.comnih.gov. Biodistribution studies in mice have provided detailed information on the radioactivity levels in various organs over time fishersci.noisotope-cmr.comnih.govuni.lu. For instance, radioactivity levels in organs such as the heart, lungs, liver, pancreas, spleen, kidney, muscle, and brain generally decreased over 120 minutes post-injection fishersci.noisotope-cmr.comnih.govuni.lu. The highest radioactivity level was observed in the thighbone, which increased over 120 minutes fishersci.noisotope-cmr.comnih.govuni.lu.
Co-injection of [¹⁸F]this compound with unlabeled this compound has been shown to influence its biodistribution, leading to significant increases in radioactivity levels in the blood and brain, while levels in other organs like the heart, lung, liver, pancreas, kidney, small intestine, muscle, and thighbone were not affected fishersci.noisotope-cmr.comnih.govuni.lucsic.es.
Beyond tracking this compound itself, PET imaging with other tracers like [¹⁸F]FDG (Fluorodeoxyglucose) and [¹⁸F]FLT (Fluorothymidine) has been employed to assess the in vivo efficacy and vascular targeting effects of this compound-mediated photodynamic therapy wikiwand.comsigmaaldrich.comisotope-cmr.com.
Fluorescence Molecular Imaging for In Vivo Distribution Profiling
The inherent fluorescence properties of this compound make it suitable for fluorescence molecular imaging, a technique used for visualizing the distribution of fluorescent compounds in living organisms. This modality has been utilized to describe the organ biodistribution patterns of this compound in preclinical studies wikiwand.com.
In vivo fluorescence imaging studies, often performed using systems like the IVIS Spectrum, have provided insights into how this compound distributes within the body over time. Following intravenous administration in mice, peak fluorescence intensity was observed in various organs, including the lungs, liver, kidneys, heart, and spleen, within one hour wikiwand.com. Fluorescence levels typically approached baseline within 24 hours and appeared to be largely cleared from the animals by 48 hours wikiwand.com. Fluorescence from tumor tissue was also observed to decline over a similar timeframe.
Quantitative analysis of fluorescence intensity from excised organs has further supported these findings, detailing the temporal distribution of this compound across different tissues wikiwand.com.
Magnetic Resonance Imaging (MRI) in Conjunction with this compound Studies
Magnetic Resonance Imaging (MRI) has been employed in conjunction with other molecular imaging techniques to investigate the effects of this compound in vivo, particularly concerning its impact on tumor vasculature. While this compound itself is not an MRI contrast agent, MRI provides valuable anatomical and functional information that complements data obtained from other modalities like PET.
Dynamic PET and MRI studies have been used together to assess the vascular targeting effect of this compound-mediated photodynamic therapy wikiwand.comisotope-cmr.com. These multi-modal imaging approaches have indicated a decrease in tumor vascular perfusion following treatment with this compound and light irradiation. By combining the information on this compound distribution (from PET or fluorescence imaging) with functional changes in tumor vasculature observed by MRI, researchers can gain a more comprehensive understanding of the therapeutic mechanisms of this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 71587749 |
| Chlorin e6 | 5360596 |
| [¹⁸F]Fluorodeoxyglucose (FDG) | 450503 |
| [¹⁸F]Fluorothymidine (FLT) | 9878109 |
| 1,3-Diphenylisobenzofuran (DPBF) | 21649 |
Note: [¹⁸F]this compound is a radiolabeled form of this compound. While this compound has a specific PubChem CID, radiolabeled variants may not always have their own distinct CIDs listed or readily available in standard databases, or they might be indexed under the parent compound with isotopic information. The CID for unlabeled this compound is provided. [¹⁸F]FDG and [¹⁸F]FLT are specific radiotracers with their own CIDs.
Data Table: Biodistribution of [¹⁸F]this compound in Male ddY Mice (Approximate radioactivity levels as percentage of injected dose per gram of tissue, based on qualitative data from sources fishersci.noisotope-cmr.comnih.govuni.lu)
| Organ | 5 min p.i. | 15 min p.i. | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Heart | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Lung | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Liver | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Pancreas | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Spleen | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Kidney | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Small Intestine | Increasing | Increasing | Slightly Decreasing | Decreasing | Decreasing |
| Muscle | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Brain | Decreasing | Decreasing | Decreasing | Decreasing | Decreasing |
| Thighbone | Increasing | Increasing | Increasing | Increasing | Increasing |
Note: This table represents a qualitative summary based on descriptions of trends in radioactivity levels over time in the cited sources. Precise numerical data for all time points and organs was not consistently available across the snippets.
Comparative Research and Future Directions for Adpm06
Comparative Analysis of ADPM06 with Other Non-Porphyrin and Porphyrin Photosensitizers
This compound belongs to the aza-BODIPY class, distinct from the macrocyclic tetrapyrrole structures characteristic of porphyrins, chlorins, and phthalocyanines, which are common photosensitizers. nih.govnih.govrsc.org This structural difference contributes to its unique properties and behavior in biological systems.
Advantages and Unique Properties of this compound in Research Contexts
This compound has demonstrated several advantageous properties in research settings. It exhibits excellent photochemical and photophysical characteristics, which are crucial for efficient photosensitizer function. researchgate.netresearchgate.netdntb.gov.uapatsnap.comresearchgate.netnih.gov In vitro studies have shown this compound to possess potent efficacy against a broad spectrum of human tumor cell lines, with light-induced cytotoxicity observed at nanomolar concentrations. hodoodo.commedkoo.comnih.govnih.gov Notably, these studies indicated no significant activity bias towards specific cell types. hodoodo.commedkoo.comnih.gov A key advantage highlighted in research is this compound's ability to retain significant activity even under hypoxic conditions, a common challenge for oxygen-dependent PDT agents like some porphyrin derivatives. hodoodo.comnih.govcancer-research-network.commedchemexpress.com This property is particularly relevant in the context of solid tumors, which often present hypoxic microenvironments.
In vivo investigations using mouse xenograft models have demonstrated the efficacy of this compound-mediated PDT, resulting in impressive complete response rates and tumor ablation. researchgate.netnih.govhodoodo.commedkoo.comnih.govnih.gov The studies utilizing a short drug-light interval indicated a vascular-targeting mechanism of action, leading to decreased tumor vascular perfusion and reduced tumor metabolism. nih.govhodoodo.commedkoo.comnih.govnih.gov The inherent fluorescence of this compound has also been utilized for monitoring its biodistribution in organs, showing relatively rapid clearance from most organs within 24-48 hours. hodoodo.commedkoo.comnih.gov
Elucidation of Differential Biological Responses Compared to Related Agents
Comparative studies have begun to shed light on how this compound's biological responses differ from other photosensitizers. For instance, a study comparing a novel aza-BODIPY derivative (compound 4) to this compound and Ce6 noted that compound 4 showed advantages in terms of phototoxicity and in vivo PDT effect with a lower drug dose, suggesting variations in efficacy even within the aza-BODIPY class or compared to chlorin-based photosensitizers like Ce6. patsnap.com
Research has also shown that this compound-mediated PDT induces apoptosis as a primary mode of cell death, involving caspase enzymatic activity and the generation of reactive oxygen species (ROS). nih.govcancer-research-network.commedchemexpress.com Furthermore, it triggers endoplasmic reticulum (ER) stress and an unfolded protein response. medkoo.comcancer-research-network.comnih.govmedchemexpress.com These specific cellular responses contribute to its mechanism of action and may differ in their prominence or pathways compared to other photosensitizers. For example, while many photosensitizers induce ROS-mediated cell death, the specific downstream pathways and the extent of ER stress induction can vary depending on the photosensitizer's structure and cellular localization. cancer-research-network.comnih.govmedchemexpress.com
Biodistribution studies using [18F]this compound have provided insights into its pharmacokinetic behavior in vivo. Radioactivity accumulated in the bone at a relatively high level and in the tumor at a moderate level. researchgate.netresearchgate.netpatsnap.comnih.gov The mean radioactivity in the thighbone was notably high and increased over time. researchgate.netpatsnap.comnih.gov This differential accumulation pattern is a key aspect of this compound's in vivo profile and may contrast with the biodistribution of other photosensitizers, influencing treatment strategies and potential off-target effects. researchgate.netresearchgate.netpatsnap.comnih.gov
Here is a summary of some comparative research findings:
| Feature | This compound | Ce6 | Compound 4 (Novel Aza-BODIPY) | TOOKAD |
| Class | Non-Porphyrin (Aza-BODIPY) | Chlorin (Porphyrin derivative) | Non-Porphyrin (Aza-BODIPY) | Non-Porphyrin (Palladium-Bacteriochlorophyll) |
| In Vitro Efficacy (EC50) | Nanomolar range hodoodo.commedkoo.comnih.govnih.gov | Mentioned as known PS, specific values not detailed in snippets | Superior to this compound and Ce6 patsnap.com | Mentioned as vascular targeting agent google.com |
| Activity under Hypoxia | Retained significant activity hodoodo.comnih.govmedchemexpress.com | Efficacy completely ablated at 1% oxygen cancer-research-network.commedchemexpress.com | Not specified in snippets | Not specified in snippets |
| Primary Cell Death Pathway | Apoptosis nih.govcancer-research-network.commedchemexpress.com | Not specified in snippets | Apoptosis verified patsnap.com | Not specified in snippets |
| In Vivo Efficacy | Potent, tumor ablation researchgate.netnih.govhodoodo.commedkoo.comnih.govnih.gov | Mentioned as known PS, specific outcomes not detailed in snippets | Excellent PDT effect at low dose patsnap.com | Comparable in preclinical indication google.com |
| Vascular Targeting | Yes, with short drug-light interval nih.govhodoodo.commedkoo.comnih.govnih.gov | Not specified in snippets | Not specified in snippets | Yes google.com |
| Aqueous Solubility | Poor nih.govrsc.orgacs.org | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| Biodistribution (in mice) | Accumulation in bone, moderate in tumor, rapid clearance from most organs researchgate.netresearchgate.netpatsnap.comresearchgate.netnih.govhodoodo.commedkoo.comnih.gov | Not specified in snippets | Distributed majorly in mitochondria patsnap.com | Organ pattern consistent with wide range of PSs google.com |
Identification of Unanswered Questions and Research Gaps Regarding this compound
Despite the promising research findings, several unanswered questions and research gaps regarding this compound remain. A significant challenge identified is its poor aqueous solubility, which has necessitated the use of emulsifiers for effective in vivo activity and has limited its further clinical applications. nih.govrsc.orgacs.org Addressing this solubility issue is a key research gap.
While in vitro and in vivo efficacy have been demonstrated, a more comprehensive understanding of the long-term biodistribution and potential retention in specific tissues beyond 24-48 hours is needed, particularly given the observed accumulation in bone. researchgate.netresearchgate.netpatsnap.comresearchgate.netnih.govhodoodo.commedkoo.comnih.gov Further investigation into the implications of this bone accumulation is warranted.
Although the mechanism of action involving apoptosis and ER stress has been outlined, a deeper exploration of the specific molecular pathways activated and the interplay between different cell death modalities could provide valuable insights for optimizing its therapeutic application. medkoo.comcancer-research-network.comnih.govmedchemexpress.com
Comparative studies with a wider range of clinically relevant porphyrin and non-porphyrin photosensitizers under standardized conditions would be beneficial to more definitively establish this compound's relative advantages and disadvantages. mdpi.commdpi.com
Prospective Research Avenues for this compound in Chemical and Biological Sciences
Based on the current understanding and identified gaps, several prospective research avenues for this compound can be explored in chemical and biological sciences.
Exploration of Novel Derivatization Strategies
A critical area for future research is the exploration of novel derivatization strategies to improve the aqueous solubility and potentially enhance the targeting capabilities of this compound. nih.govrsc.orggoogle.comacs.org Amino-acid modification has been suggested and evaluated as one approach to enhance aqueous solubility. nih.govacs.org Future efforts could focus on synthesizing a range of this compound derivatives with different hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, carbohydrates, or other biocompatible groups. google.com These modifications could not only improve solubility but also influence biodistribution, reduce aggregation, and potentially enable targeted delivery to specific cells or tissues through conjugation with targeting ligands like antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells. nih.govgoogle.commdpi.com
Integration into Advanced In Vitro and In Vivo Research Platforms
Integrating this compound and its derivatives into advanced in vitro and in vivo research platforms can provide a more comprehensive understanding of its potential. This includes:
Advanced In Vitro Models: Utilizing more complex in vitro models such as 3D cell cultures, organoids, and microfluidic systems that better mimic the tumor microenvironment can provide more predictive data on this compound's efficacy and mechanism of action under conditions closer to the in vivo setting.
Targeted Delivery Systems: Incorporating this compound into nanoscale delivery systems like liposomes, micelles, nanoparticles, or polymeric conjugates can improve its solubility, stability, and tumor-specific accumulation, potentially reducing off-target effects and enhancing therapeutic outcomes. rsc.orgmdpi.commdpi.com Research could focus on developing smart delivery systems that respond to specific tumor microenvironmental cues (e.g., pH, enzyme activity) to trigger photosensitizer release.
Multimodal Imaging Integration: Further leveraging and developing multimodal imaging approaches, building on the successful use of PET and fluorescence imaging, can provide detailed real-time information on this compound's biodistribution, tumor uptake, and treatment response in vivo. researchgate.netresearchgate.netresearchgate.netnih.govhodoodo.commedkoo.comnih.govnih.gov This could involve combining this compound with other imaging modalities or developing dual-modality photosensitizer-imaging probes.
Combination Therapies: Investigating the potential of this compound in combination with other therapeutic modalities, such as immunotherapy (e.g., in immuno-photodynamic therapy - IPDT), chemotherapy, or radiation therapy, could lead to synergistic effects and improved treatment outcomes. nih.govacs.orgmdpi.com Research into the mechanisms of interaction between this compound-PDT and the immune system is a particularly promising avenue. nih.govacs.org
Exploring Alternative Excitation Sources: While typically activated by visible or near-infrared light, exploring alternative excitation methods, such as X-ray-excited PDT using scintillating nanoparticles, could enable deeper tissue penetration and expand the applicability of this compound to a wider range of cancers.
These prospective research avenues aim to address the current limitations of this compound and fully exploit its potential as a promising non-porphyrin photosensitizer.
Development of this compound as a Research Tool for Cellular Pathway Interrogation
This compound has been actively developed and utilized as a research tool to dissect and understand various cellular pathways, primarily within the context of photodynamic applications. Its ability to generate reactive oxygen species (ROS) upon irradiation with light of a specific wavelength makes it valuable for studying oxidative stress-mediated cellular events. nih.govacs.org
Detailed research findings highlight this compound's role in interrogating apoptotic pathways. Studies have shown that this compound-mediated PDT induces a well-orchestrated apoptotic response, characterized by the activation of various caspases in vitro. nih.govmedchemexpress.cn The generation of ROS is identified as a key instigator of this apoptotic response. nih.gov Furthermore, the endoplasmic reticulum (ER) has been pinpointed as an intracellular site of initial PDT damage induced by this compound, leading to the induction of a rapid ER stress response. nih.govmedchemexpress.cnmedchemexpress.com This indicates this compound's utility in probing the interplay between PDT, ROS generation, apoptosis, and ER stress pathways.
Research has also demonstrated that this compound-induced apoptosis appears to be independent of p53 tumor suppressor status, providing a tool to study p53-independent cell death mechanisms. medchemexpress.cn
Beyond apoptosis and ER stress, this compound has been used to investigate its effects on tumor vasculature and metabolism in vivo. Multi-modality imaging approaches, including dynamic positron emission tomography (PET) and magnetic resonance imaging (MRI), have been employed to assess the mechanism of action of this compound-mediated PDT. These studies have indicated a decrease in tumor vascular perfusion and a concomitant reduction in tumor metabolism over time following treatment. capes.gov.brresearchgate.netresearchgate.net This highlights this compound's application in studying vascular-targeted effects and metabolic changes within the tumor microenvironment upon PDT.
The inherent fluorescence of this compound has also been leveraged in research to monitor its biodistribution patterns in organs, providing insights into its pharmacokinetic behavior and localization at a cellular and tissue level. capes.gov.brresearchgate.netresearchgate.net Radiolabeled analogs, such as [¹⁸F]this compound, have been synthesized to further evaluate biodistribution and predict pharmacokinetics using techniques like PET imaging. researchgate.net
In vitro studies using cell lines such as HeLa and MRC5 have demonstrated this compound's potent cytotoxic activity upon photo-irradiation, with EC₅₀ values in the micro-molar and nano-molar ranges depending on the light dose. medchemexpress.comresearchgate.netnih.gov This allows researchers to study dose-dependent cellular responses to this compound-mediated PDT across different cell types. Notably, this compound has shown retained activity under hypoxic conditions in certain cell lines, making it a valuable tool for investigating PDT efficacy in low-oxygen tumor environments, a critical aspect of cancer biology. researchgate.netnih.gov
The research findings on this compound's impact on various cellular pathways can be summarized in the following table:
The ongoing research into this compound's interactions with cellular components and its influence on critical pathways underscores its value as a tool for investigating the fundamental mechanisms of PDT and cell death, as well as for exploring strategies to enhance therapeutic outcomes by targeting specific cellular responses.
Q & A
Q. What is the primary mechanism of ADPM06-mediated cell death in photodynamic therapy (PDT)?
this compound induces apoptosis via reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress. In vitro studies demonstrate caspase-3/7 activation, chromatin condensation, and apoptotic body formation, with ER stress markers (e.g., CHOP) upregulated post-PDT. This mechanism is independent of p53 status, as shown in p53-deficient HCT116 cells .
Q. Which experimental models are used to evaluate this compound's therapeutic efficacy?
this compound has been tested in MDA-MB-231 (breast cancer), HCT116 (colorectal cancer), and U87-TGL (glioblastoma) cell lines for in vitro assays. In vivo efficacy is assessed using xenograft models in immunocompromised mice (e.g., BALB/c-nu/nu) and rat mammary adenocarcinoma (13762 MAT B III) models. Tumor response is quantified via clonogenic assays, 18F-FLT PET imaging (proliferation), and MRI perfusion studies .
Q. How is this compound synthesized and radiolabeled for pharmacokinetic studies?
this compound is synthesized as a BF2-chelated tetraaryl-azadipyrromethene compound. For radiolabeling, [18F]this compound is produced via Lewis acid-assisted 18F-19F isotope exchange using SnCl4. Optimized conditions (0.4 µmol this compound, 200 µmol SnCl4, 10-minute reaction) yield >95% radiochemical purity and 13% radiochemical yield (RCY) .
Advanced Research Questions
Q. How do vascular-targeting properties of this compound influence therapeutic outcomes?
this compound-PDT induces rapid vascular shutdown, reducing tumor perfusion within 30 minutes post-irradiation (MRI data). This correlates with decreased 18F-FDG uptake (PET) and tumor metabolic activity (~50% reduction). The vascular effect is dose-dependent and enhances tumor necrosis without widespread cellular damage, critical for minimizing off-target toxicity .
Q. What methodological challenges arise in reconciling discrepancies between radiolabeled and optical imaging data?
Discrepancies in liver uptake (18F vs. optical imaging) suggest metabolic instability of the BODIPY core. Radiolabeled [18F]this compound may release free 18F−, which accumulates in bone (e.g., femur). This is confirmed by HPLC metabolite analysis, where 23.7% of plasma radioactivity corresponds to 18F− by 30 minutes post-injection .
Q. How does hypoxia affect this compound's photodynamic activity compared to other PDT agents?
this compound retains cytotoxicity under hypoxic conditions (1% O2), with only a 1.5-fold increase in EC50 in HeLa cells. This contrasts with porphyrin-based agents, which often require oxygen for ROS generation. This compound’s hypoxia resistance is attributed to its direct ER-targeting mechanism, independent of oxygen-dependent Type II photochemistry .
Q. What strategies optimize this compound's radiochemical yield (RCY) in automated synthesis?
RCY improves with higher SnCl4/ADPM06 molar ratios (up to 500:1), but excess SnCl4 (>1000:1) reduces yield due to 18F− scavenging. Automated synthesis (60-minute process) achieves 13% RCY using 0.4 µmol this compound and 200 µmol SnCl4. Purity is maintained via semi-preparative HPLC .
Q. How do pharmacokinetic properties of this compound inform PDT timing?
this compound exhibits rapid clearance (48-hour systemic elimination) and low skin retention, minimizing post-treatment photosensitivity. Peak tumor accumulation occurs at 60–120 minutes post-injection (PET data), suggesting optimal light application within this window. Bone uptake (18F− retention) necessitates monitoring for potential long-term effects .
Data Analysis and Contradictions
Q. How can researchers address contradictions in apoptosis induction timelines across studies?
Apoptosis markers (e.g., caspase activation) appear as early as 4 hours post-PDT in vitro but may delay in vivo due to vascular effects dominating initial response. Use time-resolved assays (e.g., TUNEL staining, Annexin V flow cytometry) to differentiate early apoptotic signals from secondary necrosis .
Q. Why do ER stress markers vary between cell lines post-ADPM06-PDT?
ER stress response magnitude depends on intracellular this compound localization. In MDA-MB-231 cells, this compound preferentially localizes to the ER, while in U87-TGL cells, mitochondrial co-localization may activate parallel death pathways. Confocal microscopy with organelle-specific dyes is recommended for subcellular tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
